1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202622
InChI:
SMILES:
Molecular Formula: C₅₇H₁₀₃D₅O₆
Molecular Weight: 894.49

1,2-Distearoyl-3-oleoyl-rac-glycerol-d5

CAS No.:

Cat. No.: VC0202622

Molecular Formula: C₅₇H₁₀₃D₅O₆

Molecular Weight: 894.49

* For research use only. Not for human or veterinary use.

1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 -

Molecular Formula C₅₇H₁₀₃D₅O₆
Molecular Weight 894.49

Chemical Structure and Properties

1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is a deuterium-labeled variant of a naturally occurring triacylglycerol. It consists of two stearic acid chains (saturated C18:0) at positions 1 and 2 of the glycerol backbone, while position 3 contains an oleic acid chain (monounsaturated C18:1). The compound's distinctiveness comes from the incorporation of five deuterium atoms, which replace hydrogens at specific positions within the molecular structure.

Molecular Characteristics

The molecular properties of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 are summarized in the table below:

PropertyValue
Molecular FormulaC57H103D5O6
Molecular Weight894.49 g/mol
IUPAC Name[(2S)-1,1,2,3,3-pentadeuterio-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
CAS NumberNot specifically assigned for deuterated form
Alternate CAS (unlabeled)2190-29-6, 51195-71-2

The compound's structure features five strategic deuterium substitutions, typically positioned at the glycerol backbone to facilitate tracking in metabolic and pharmacokinetic studies . This deuteration pattern provides a distinct mass signature that can be detected using mass spectrometry techniques, while maintaining chemical behavior similar to the non-deuterated counterpart.

Physical Properties

As a triacylglycerol derivative, 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 exhibits physical characteristics influenced by its fatty acid composition. The presence of two saturated stearic acid chains alongside one monounsaturated oleic acid chain creates a unique balance of properties. The compound is generally a solid at room temperature, with stability characteristics that allow for ambient storage and shipping conditions .

Synthesis and Production

The production of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 involves specialized organic synthesis techniques to ensure both the correct positioning of fatty acid chains and the precise incorporation of deuterium atoms.

Synthetic Methodology

The synthesis typically follows a stepwise approach, beginning with a glycerol backbone that undergoes selective esterification with the appropriate fatty acid derivatives. The process requires careful control of reaction conditions to ensure regioselective attachment of the stearic acid chains at positions 1 and 2, and the oleic acid chain at position 3.

Quality Control and Purification

Following synthesis, rigorous purification methods are employed to ensure the high purity required for research applications. These typically include chromatographic techniques such as high-performance liquid chromatography (HPLC) and may be followed by spectroscopic analysis to confirm both structural integrity and isotopic purity. The final product is generally provided in a neat form, suitable for direct laboratory use .

Research Applications

1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 has found significant value in various biochemical research areas, with particular importance in lipid metabolism studies and neuroscience research.

Lipid Metabolism Studies

The compound serves as an ideal tracer for investigating lipid metabolism pathways. Its deuterium labeling allows researchers to track its movement and transformations within biological systems using mass spectrometry, without significantly altering the compound's biochemical behavior. This property makes it invaluable for studying enzymatic interactions, metabolic fluxes, and lipid trafficking in both cellular and animal models.

Blood-Brain Barrier Research

One of the most notable applications of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 is in the study of leptin resistance at the blood-brain barrier. Research by Banks et al. (2004) utilized this compound to investigate mechanisms underlying obesity-related conditions and the role of lipid metabolism in regulating leptin transport across the blood-brain barrier . This research has contributed to our understanding of metabolic disorders and potential therapeutic approaches.

The compound's specific structure, combining saturated stearic acid chains with an unsaturated oleic acid chain, makes it particularly relevant for studying how different fatty acid compositions affect biological processes, including membrane properties and signaling pathways involved in metabolic regulation.

Pharmacokinetic and Pharmacodynamic Studies

The stable isotope labeling of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 makes it an excellent tool for pharmacokinetic studies. Researchers can administer the compound and track its absorption, distribution, metabolism, and excretion with high precision, supporting the development of lipid-based drug delivery systems and therapeutic agents.

Analytical Techniques for Detection and Quantification

The analysis of 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 in research settings employs sophisticated analytical methodologies that take advantage of its deuterium labeling.

Mass Spectrometry

Mass spectrometry represents the primary analytical technique for detecting and quantifying this compound in biological samples. The five deuterium atoms create a distinct mass shift compared to the non-deuterated compound, allowing for selective detection even in complex biological matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed, often with multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1,2-Distearoyl-3-oleoyl-rac-glycerol-d5. Deuterium NMR (²H-NMR) can specifically detect the deuterated positions, while ¹³C-NMR and ¹H-NMR provide complementary structural data. Together, these techniques confirm both the position of fatty acid chains and the locations of deuterium incorporation.

Comparative Analysis with Similar Compounds

1,2-Distearoyl-3-oleoyl-rac-glycerol-d5 belongs to a family of deuterated triacylglycerols used in research. Understanding its relative properties provides context for its specific applications.

Comparison with Non-Deuterated Counterpart

The non-deuterated form, 1,2-Distearoyl-3-oleoyl-rac-glycerol, has a molecular weight of approximately 889.5 g/mol (compared to 894.49 g/mol for the deuterated version) . While chemically similar, the non-deuterated form lacks the analytical advantages provided by the isotopic labeling. The deuterated compound enables more precise tracking in metabolic studies while maintaining essentially identical biochemical behavior in most applications.

Comparison with Other Deuterated Triacylglycerols

Several other deuterated triacylglycerols are available for research purposes, including:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5C55D5H101O6868.46Contains palmitic acid (C16:0) instead of oleic acid at position 3
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol-d5C57H95D5O6886.43Contains linoleic acid (C18:2) at positions 1 and 2
1,2-Dioleoyl-rac-glycerol-d5C39H67D5O5626.02Contains only two fatty acid chains (diacylglycerol)

Each of these compounds serves specific research purposes depending on the fatty acid composition required for a particular study . The selection of the appropriate deuterated lipid depends on the specific metabolic pathway or biological process under investigation.

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